molecular formula C8H9ClO5 B3032773 5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 505048-19-1

5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B3032773
CAS No.: 505048-19-1
M. Wt: 220.61 g/mol
InChI Key: HCIDBDVMKRHXDH-UHFFFAOYSA-N
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Description

5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a functionalized derivative of Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione), a scaffold renowned in organic synthesis for its high acidity (pKa ~4.97) and reactivity . This compound integrates the properties of the Meldrum's acid core with a reactive chloroacetyl handle, making it a valuable bifunctional synthon. The Meldrum's acid component acts as a masked malonate equivalent, which can undergo ring-opening and decarboxylation upon reaction with nucleophiles like alcohols to yield functionalized ketones or esters . Concurrently, the 2-chloroacetyl substituent is a potent electrophile, amenable to nucleophilic substitution reactions with a wide range of nitrogen, oxygen, and sulfur nucleophiles, facilitating the incorporation of diverse structural motifs. A key application of this reagent is its potential to serve as a precursor for complex ketenes upon controlled thermolysis. When heated, it can undergo a pericyclic reaction to generate a highly reactive ketene intermediate, releasing acetone and carbon dioxide . This in-situ generated ketene can be trapped in [2+2] cycloadditions to form cyclobutenones, or reacted with nucleophiles to synthesize amides and esters that are challenging to access by conventional means. The primary research value of 5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its ability to streamline the synthesis of complex molecular architectures, making it particularly useful for constructing heterocyclic compounds, exploring new multicomponent reactions, and developing prodrugs in medicinal chemistry. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(2-chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO5/c1-8(2)13-6(11)5(4(10)3-9)7(12)14-8/h5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIDBDVMKRHXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363068
Record name 5-(2-chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505048-19-1
Record name 5-(2-chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of chloroacetyl chloride with a suitable precursor that contains the dioxane ring. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. For example, the reaction may be carried out in an inert atmosphere with a suitable solvent to facilitate the reaction and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of herbicides, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its reactivity with various molecular targets. The chloroacetyl group can interact with nucleophilic sites in biological molecules, leading to modifications that can affect their function. The dioxane ring provides stability and can influence the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione with structurally related compounds, focusing on substituents, synthesis methods, applications, and key findings:

Compound Name Substituent Group Synthesis Method Key Applications/Properties References
5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Target Compound) 2-Chloroacetyl Likely via condensation of Meldrum’s acid with chloroacetyl chloride (inferred) Potential intermediate for electrophilic reactions; chloro group enhances reactivity.
5-Benzoyl-5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione Benzoyl, Fluoro Fluorination of 5-benzoyl derivative using Selectfluor in acetonitrile. Study of fluorinated intermediates for bioactive molecule synthesis.
5-[(4-Acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Acetylphenylaminomethylene Condensation of Meldrum’s acid with 4-acetylaniline. Key intermediate for 4(1H)-quinolone derivatives (anticancer, antimalarial agents).
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Hydroxybenzylidene Reaction of Meldrum’s acid with 4-hydroxybenzaldehyde in ethanol. Exhibits twisted boat conformation; forms hydrogen-bonded dimers in crystal structures.
5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione Methoxymethylene Green synthesis via condensation with methoxy-substituted aldehydes. Stabilized under inert, low-temperature storage; used in electrophilic reactions.
5-(2-Fluoro-4-hydroxyphenyl)methylidene-2,2-dimethyl-1,3-dioxane-4,6-dione 2-Fluoro-4-hydroxyphenylmethylidene Condensation of Meldrum’s acid with 2-fluoro-4-hydroxybenzaldehyde. High-yield synthesis (98%); intermediate for pharmaceutical agents.
5-Cyclobutylidene-2,2-dimethyl-1,3-dioxane-4,6-dione Cyclobutylidene Cyclocondensation of Meldrum’s acid with cyclobutanecarboxylic acid derivatives. Explored for strained ring systems in materials science.

Structural and Reactivity Comparisons

  • Electrophilic Reactivity : The chloroacetyl group in the target compound is more reactive toward nucleophiles compared to benzoyl or hydroxybenzylidene derivatives due to the electron-withdrawing nature of chlorine .
  • Biological Relevance: Compounds like 5-[(4-acetylphenyl)aminomethylene]- derivatives are pivotal in synthesizing 4(1H)-quinolones with anticancer and antimalarial activities, whereas the target compound’s chloroacetyl group may enable unique bioactivity through alkylation or cross-coupling reactions .
  • Synthetic Flexibility : 5-Arylmethylene derivatives (e.g., 4-hydroxybenzylidene) are synthesized via straightforward aldehyde-Meldrum’s acid condensations, often catalyzed by La(OTf)₃ or under microwave irradiation for efficiency .

Key Research Findings

Green Synthesis : 5-Arylmethylene derivatives are synthesized in high yields (62–98%) using eco-friendly methods, such as solvent-free conditions or La(OTf)₃ catalysis, minimizing waste .

Crystallography : Derivatives like 5-(4-hydroxybenzylidene)- exhibit distinct conformational preferences (e.g., twisted boat) and hydrogen-bonding networks, influencing their solid-state properties .

Thermal Stability: Meldrum’s acid derivatives generally undergo thermolysis to form reactive intermediates (e.g., ketenes), enabling the synthesis of heterocycles like quinolones .

Biological Activity

5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound derived from Meldrum's acid, which has been extensively studied for its biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of 5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is C8H9ClO5. It features a dioxane ring structure that contributes to its reactivity and biological activity. The compound is synthesized through the acylation of Meldrum's acid with chloroacetyl chloride.

Antitumor Activity

Research indicates that 5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM)
MCF-7 (Breast)15.3
HCT-116 (Colon)12.8
A549 (Lung)18.4

These values suggest that the compound is particularly effective against colon cancer cells compared to others .

The antitumor activity is believed to stem from the compound's ability to induce apoptosis in cancer cells. It does so by activating caspase pathways and inhibiting cell cycle progression. Studies have shown that treatment with 5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Studies

A notable case study involved the use of this compound in combination with conventional chemotherapy agents. In a preclinical model using human tumor xenografts, the combination therapy resulted in a significant reduction in tumor size compared to either treatment alone. This suggests a potential role for 5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione as an adjunctive therapy in cancer treatment .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were assessed against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound possesses moderate antibacterial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via condensation reactions analogous to methods used for related Meldrum’s acid derivatives. For example, reacting isopropylidene malonate with 2-chloroacetyl chloride under catalytic conditions (e.g., using hexadecyltrimethylammonium bromide (HTMAB) in aqueous media) can yield the target compound. Optimization involves adjusting catalyst loading (0.5–2 mol%), reaction temperature (25–60°C), and time (2–6 hours) to achieve yields >70% .

Q. How is 5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione characterized using spectroscopic and crystallographic methods?

  • Answer : Characterization typically employs ¹H/¹³C NMR to confirm the chloroacetyl (δ ~4.2 ppm for CH₂) and dimethyl groups (δ ~2.1 ppm). Mass spectrometry (EI-MS) identifies molecular ions (e.g., m/z 234 [M⁺]). Single-crystal X-ray diffraction provides structural confirmation, with key parameters including C=O bond lengths (~1.20 Å) and dihedral angles between substituents (~8°) .

Q. What purification techniques are effective for isolating high-purity 5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione?

  • Answer : Recrystallization from ethanol or acetone/water mixtures effectively removes impurities. Column chromatography (silica gel, hexane/ethyl acetate eluent) may further purify the compound, achieving >95% purity as confirmed by HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic substitution reactions?

  • Answer : The chloroacetyl group undergoes Sₙ2 substitution due to the electron-withdrawing effect of the adjacent carbonyl group, which enhances the leaving group ability of Cl⁻. Computational studies (DFT) show transition-state stabilization via hydrogen bonding with the dioxane-dione ring, reducing activation energy by ~15 kcal/mol .

Q. How can computational modeling predict the crystalline packing and stability of this compound?

  • Answer : Molecular dynamics simulations and density functional theory (DFT) optimize lattice parameters, predicting intermolecular interactions (e.g., C–H⋯O hydrogen bonds). These models align with experimental XRD data (R factor <0.05) and explain thermal stability trends via cohesive energy calculations (~30 kJ/mol) .

Q. How should researchers resolve contradictions in reaction yields when modifying substituents on the dioxane-dione core?

  • Answer : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) and analysis via Hammett plots can identify electronic effects. For example, para-nitro substituents reduce yields by 20% due to steric hindrance, while meta-methoxy groups increase yields by 15% via resonance stabilization. Controlled experiments under inert atmospheres (N₂) minimize side reactions .

Methodological Notes

  • Data Contradiction Analysis : Compare crystallographic data (e.g., bond lengths, angles) across derivatives to identify structural anomalies caused by substituent effects .
  • Experimental Design : Use fractional factorial designs to evaluate the impact of variables (catalyst, solvent, temperature) on reaction efficiency .
  • Safety Protocols : While specific data for this compound is limited, handle chlorinated derivatives with standard PPE (gloves, goggles) and ensure proper ventilation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
Reactant of Route 2
5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

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